2-(4-Methylpyridin-3-yl)isoindoline-1,3-dione
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Overview
Description
2-(4-Methylpyridin-3-yl)isoindoline-1,3-dione is a heterocyclic compound that belongs to the isoindoline-1,3-dione family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound consists of an isoindoline-1,3-dione core with a 4-methylpyridin-3-yl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpyridin-3-yl)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative . This reaction forms the N-isoindoline-1,3-dione scaffold. The process can be carried out under solventless conditions using simple heating, which aligns with green chemistry principles .
Industrial Production Methods
Industrial production methods for isoindoline-1,3-dione derivatives often involve large-scale condensation reactions. These methods are optimized for high yield and purity, and they may include additional steps such as purification through preparative thin-layer chromatography (TLC) on silica gel .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylpyridin-3-yl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to its corresponding amine.
Substitution: This reaction can replace one substituent with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a more oxidized isoindoline-1,3-dione derivative, while reduction may yield an amine derivative .
Scientific Research Applications
2-(4-Methylpyridin-3-yl)isoindoline-1,3-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-Methylpyridin-3-yl)isoindoline-1,3-dione involves its interaction with specific molecular targets. For instance, it has been shown to modulate the dopamine receptor D2, which is involved in various neurological processes .
Comparison with Similar Compounds
Similar Compounds
Thalidomide: Known for its immunomodulatory and anti-inflammatory properties.
Pomalidomide: Used in the treatment of multiple myeloma.
Lenalidomide: Another derivative with anticancer properties.
Uniqueness
2-(4-Methylpyridin-3-yl)isoindoline-1,3-dione is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to modulate dopamine receptors and inhibit β-amyloid aggregation sets it apart from other isoindoline-1,3-dione derivatives .
Properties
CAS No. |
64959-78-0 |
---|---|
Molecular Formula |
C14H10N2O2 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
2-(4-methylpyridin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C14H10N2O2/c1-9-6-7-15-8-12(9)16-13(17)10-4-2-3-5-11(10)14(16)18/h2-8H,1H3 |
InChI Key |
JMPZEJIJJWPINK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC=C1)N2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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